molecular formula C5H9BrO3 B1601138 3-Bromo-1,1-dimethoxypropan-2-one CAS No. 75271-94-2

3-Bromo-1,1-dimethoxypropan-2-one

Cat. No. B1601138
CAS RN: 75271-94-2
M. Wt: 197.03 g/mol
InChI Key: LPKCAKAGYUWUQI-UHFFFAOYSA-N
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Description

“3-Bromo-1,1-dimethoxypropan-2-one” is a chemical compound with the molecular formula C5H9BrO3 . It is also known by other synonyms such as “3-BROMO-1,1-DIMETHOXYPROPAN-2-ONE” and "2-Propanone, 3-bromo-1,1-dimethoxy-" .


Synthesis Analysis

The synthesis of “3-Bromo-1,1-dimethoxypropan-2-one” involves several steps. A detailed procedure can be found in the supporting information of a paper published by ACS Publications . The synthesis steps are adapted from a previously reported literature procedure .


Molecular Structure Analysis

The molecular structure of “3-Bromo-1,1-dimethoxypropan-2-one” can be represented by the InChI string: InChI=1S/C5H9BrO3/c1-8-5 (9-2)4 (7)3-6/h5H,3H2,1-2H3 . This indicates the presence of 5 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

The molecular weight of “3-Bromo-1,1-dimethoxypropan-2-one” is 197.03 g/mol . It has a topological polar surface area of 35.5 Ų and a complexity of 90.2 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds .

Scientific Research Applications

Synthesis of Complex Molecules

3-Bromo-1,1-dimethoxypropan-2-one serves as a critical intermediate in the synthesis of various complex organic molecules. For instance, it has been used in the formation of cyclopropane lactones and fused heterocyclic compounds via Michael initiated ring closure reactions, demonstrating its versatility in creating ring structures essential in pharmaceutical compounds (Farin˜a, Maestro, Martín, & Soria, 1987). Additionally, its role in the formation of dimeric and reduced products from α-halo amides with sodium methoxide has been explored, indicating its utility in synthetic organic chemistry (Simig, Lempert, Váli, Tóth, & Tamás, 1978).

Biological Applications

In the realm of biological research, derivatives of 3-Bromo-1,1-dimethoxypropan-2-one have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, a family of enzymes critical for various physiological processes including respiration, acid-base balance, and CO2 transport (Boztaş, Çetinkaya, Topal, Gülçin, Menzek, Şahin, Tanc, & Supuran, 2015). This research demonstrates the potential therapeutic applications of compounds derived from 3-Bromo-1,1-dimethoxypropan-2-one.

Drug Delivery Systems

Research has also focused on the systemic delivery of microencapsulated 3-Bromopyruvate, a compound structurally related to 3-Bromo-1,1-dimethoxypropan-2-one, for cancer therapy. This study highlighted the therapeutic efficacy of a formulation using an orthotopic xenograft mouse model of pancreatic cancer, suggesting potential in drug delivery systems (Chapiro, Sur, Savic, Ganapathy-Kanniappan, Reyes, Duran, Thiruganasambandam, Moats, Lin, Luo, Tran, Herman, Semenza, Ewald, Vogelstein, & Geschwind, 2014).

Novel Building Blocks

Furthermore, 3-Bromo-1,1,1-trifluoroacetone, a compound closely related to 3-Bromo-1,1-dimethoxypropan-2-one, has been described as a versatile fluorinated building block. It has been utilized in the synthesis of various trifluoromethylated heterocycles and aliphatic compounds, showcasing its broad utility in chemical synthesis (Lui, Marhold, & Rock, 1998).

Future Directions

A paper published in the journal “Cancers” suggests that 3-bromo-isoxazoline derivatives, which could potentially include “3-Bromo-1,1-dimethoxypropan-2-one”, represent a new class of anti-cancer compounds targeting glycolysis . This indicates potential future directions for the use of this compound in cancer research.

properties

IUPAC Name

3-bromo-1,1-dimethoxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO3/c1-8-5(9-2)4(7)3-6/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKCAKAGYUWUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475642
Record name 3-bromo-1,1-dimethoxy-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,1-dimethoxypropan-2-one

CAS RN

75271-94-2
Record name 3-bromo-1,1-dimethoxy-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,1-dimethoxypropan-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Bromine (80 g, 0.5 mol) is added dropwise to a solution of 1,1-dimethoxy-propan-2-one 205 (59 g, 0.5 mol) in anhydrous methanol (400 mL) at 0° C. and the solution is continued stirring at room temperature for 48 h. The solvent is removed under reduced pressure and the residue is dried in vacuo and used without further purification.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1,1-bis(methyloxy)-2-propanone (40.1 mL, 339 mmol) in 5% (v/v) methanol/acetonitrile (200 mL) was cooled to <5° C. while stirring. A 1 mL portion of a solution of bromine (17.44 mL, 339 mmol) in acetonitrile (30 mL) was added and the mixture was stirred until the solution was decolorized. The remainder of the bromine solution was added to the reaction mixture over 6-8 hrs while maintaining an internal temperature of <10° C. The mixture was stirred at RT overnight. Sodium bicarbonate (30.2 g, 360 mmol) was added and the mixture was stirred for 1 hr, then filtered. The filtrate was concentrated and t-butyl methyl ether (30 mL) and heptane (15 mL) were added. The mixture was washed with aqueous sodium bicarbonate (6.0 g in 60 mL water) and the organic layer was dried over sodium sulfate. The solvent was evaporated to give the title compound (47.03 g, 70%) as a yellow oil. 1H NMR (400 MHz, chloroform-d) δ ppm 4.64 (s, 1H), 4.13 (s, 2H), 3.35 (s, 6H).
Quantity
40.1 mL
Type
reactant
Reaction Step One
Name
methanol acetonitrile
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.44 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30.2 g
Type
reactant
Reaction Step Four
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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